Allyl isobutyrate
Description
Overview of Academic Significance within Ester Chemistry
Esters are a fundamental class of organic compounds, widely occurring in nature and synthesized for a vast array of applications. libretexts.org They are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. libretexts.org Many esters are known for their pleasant smells and are responsible for the natural fragrances of fruits and flowers. libretexts.org
Allyl isobutyrate, as an allyl ester, holds particular interest due to the presence of the allyl group. This functional group, with its reactive double bond, provides a site for various chemical transformations, making it a valuable building block in organic synthesis. cymitquimica.comacs.org The study of allyl esters like this compound contributes to the broader understanding of esterification reactions, hydrolysis kinetics, and the influence of structure on reactivity and physical properties. inchem.org
Historical Context of Allyl Ester Investigations Relevant to this compound
The investigation of allyl esters has a significant history, driven by their applications and unique chemical properties. Early research often focused on their synthesis and characteristic odors, leading to their use as flavoring and fragrance agents. libretexts.org
In the mid-20th century, studies began to delve into the reactivity of the allyl group, including its participation in polymerization and other addition reactions. A significant area of investigation has been the hydrolysis of allyl esters. Research has shown that allyl esters are hydrolyzed in the body to allyl alcohol and the corresponding carboxylic acid. inchem.org The rate of this hydrolysis can be influenced by the structure of the acid portion of the ester. For instance, branched-chain esters like allyl isovalerate hydrolyze at a slower rate than straight-chain esters. inchem.orgindustrialchemicals.gov.au This differential reactivity has been a key point of study in understanding the metabolism and potential biological effects of these compounds. inchem.org More recent research has focused on developing new catalytic methods for the deprotection of allyl esters, a crucial step in multi-step organic syntheses. acs.org
Research Trajectories and Emerging Areas for this compound Studies
Current and future research involving this compound and related allyl esters is expanding into several key areas. One major trajectory is the development of more efficient and environmentally benign synthetic methods. This includes the use of novel catalysts for esterification and for reactions involving the allyl group.
Another emerging area is the detailed investigation of the atmospheric chemistry of volatile organic compounds like allyl esters. Studies are being conducted to determine the reaction rate coefficients of these esters with atmospheric oxidants such as hydroxyl radicals, which is crucial for understanding their environmental fate. acs.org
Furthermore, there is ongoing interest in the biological activities of allyl esters. Research has explored their potential as pest control agents, investigating their effects on various insect species. tesisenred.net The synthesis and evaluation of novel allyl esters with complex structures continue to be an active field of research, driven by the search for new flavors, fragrances, and compounds with specific biological properties. ontosight.aimdpi.com
Properties and Synthesis of this compound
Below are tables detailing the physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H12O2 cymitquimica.com |
| Molecular Weight | 128.17 g/mol cymitquimica.com |
| Appearance | Colorless liquid cymitquimica.com |
| Odor | Fruity cymitquimica.com |
| Boiling Point | 134 °C at 760 mmHg |
| Density | 0.896 g/cm³ |
This table is interactive. Users can sort and filter the data.
A common laboratory-scale synthesis of this compound involves the Fischer esterification of isobutyric acid with allyl alcohol. semanticscholar.org This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and is heated to drive the reaction to completion. semanticscholar.org An alternative approach involves the reaction of isobutyryl chloride with allyl alcohol. lookchem.com
Table 2: Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield |
|---|
This table is interactive. Users can sort and filter the data.
Reactions of this compound
This compound undergoes reactions typical of esters, such as hydrolysis, which can be catalyzed by either acid or base to yield isobutyric acid and allyl alcohol. cymitquimica.com It can also undergo transesterification. cymitquimica.com
A significant reaction involving the allyl group is the Claisen rearrangement. When heated, this compound can rearrange to form 2,2-dimethyl-4-pentenoic acid. This intramolecular rearrangement is a powerful tool in organic synthesis for forming carbon-carbon bonds. A study describes the rearrangement of this compound by heating it with sodium hydride in toluene (B28343) at 110 °C. semanticscholar.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-5-9-7(8)6(2)3/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBDJTKBKITRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166240 | |
| Record name | Allyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15727-77-2 | |
| Record name | Allyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15727-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Allyl isobutyrate | |
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| Record name | Allyl isobutyrate | |
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| Record name | Allyl isobutyrate | |
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| Record name | ALLYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KM4S9K38D | |
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Advanced Spectroscopic and Analytical Characterization of Allyl Isobutyrate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For allyl isobutyrate, ¹H and ¹³C NMR provide definitive information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| =CH₂ (vinyl) | ~5.20-5.40 | Doublet of doublets | 2H |
| -CH= (vinyl) | ~5.85-6.00 | Multiplet | 1H |
| -O-CH₂- (allylic) | ~4.55 | Doublet | 2H |
| -CH- (isobutyrate) | ~2.55 | Heptet | 1H |
The ¹³C NMR spectrum complements the ¹H NMR by showing a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and bonding environment.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | ~176.5 |
| -CH= (vinyl) | ~132.0 |
| =CH₂ (vinyl) | ~118.0 |
| -O-CH₂- (allylic) | ~65.0 |
| -CH- (isobutyrate) | ~34.0 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is characterized by strong absorptions corresponding to its ester and alkene functional groups.
Analysis of related compounds and standard correlation tables allows for the assignment of the principal absorption bands. nih.govnist.gov
Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkene | =C-H stretch | ~3080 | Medium |
| Alkane | C-H stretch | ~2970, 2875 | Strong |
| Ester | C=O stretch | ~1735-1750 | Strong |
| Alkene | C=C stretch | ~1645 | Medium |
| Ester | C-O stretch | ~1150-1250 | Strong |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through the analysis of fragmentation patterns, the structure of the compound. When analyzed by electron ionization (EI) mass spectrometry, the this compound molecule (molecular weight 128.17) will form a molecular ion (M⁺) and then break apart into smaller, characteristic fragment ions.
The fragmentation pattern can be inferred from data on closely related esters like allyl butyrate (B1204436) and propyl isobutyrate. nih.govnih.gov The major fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group and the stable allyl group.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Structure | Description |
|---|---|---|
| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 87 | [M - C₃H₅]⁺ | Loss of allyl radical |
| 71 | [C₄H₇O]⁺ | Isobutyryl cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating and identifying volatile organic compounds in complex mixtures. sigmaaldrich.com In this technique, a gas chromatograph separates the individual components of a sample, which are then introduced one by one into the mass spectrometer for identification.
GC-MS is widely used in the flavor and fragrance industry to identify esters like this compound in essential oils and food products. perflavory.com The method relies on matching both the retention time of the analyte from the GC column and its mass spectrum against those of a known reference standard. This dual identification provides a high degree of confidence in the analysis. For example, a typical analysis of an essential oil would involve separating dozens of components, with the resulting mass spectrum for each peak being compared to a spectral library to identify compounds like isobutyl isobutyrate and other esters. nih.gov
While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to within 5 ppm). rsc.org This allows for the determination of a molecule's elemental formula from its exact mass.
For this compound, HRMS would be used to confirm its elemental composition of C₇H₁₂O₂. The calculated exact mass for the molecular ion [M]⁺ is 128.08373 Da. nih.gov An HRMS measurement yielding a value extremely close to this would unambiguously confirm the chemical formula, distinguishing it from any other potential isomers or compounds with the same nominal mass but different elemental compositions. This technique is a standard procedure for confirming the structure of newly synthesized compounds. nist.gov
Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatographic techniques are essential for determining the purity of a substance and for its quantification. For a volatile compound like this compound, gas chromatography is the method of choice.
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and reliable method for assessing the purity of volatile compounds like this compound. The method separates compounds based on their boiling points and interaction with the stationary phase of the GC column. The FID then generates a signal proportional to the amount of organic compound eluting from the column, allowing for precise quantification.
A typical GC method for purity assessment would involve the following:
Column: A 30-meter nonpolar capillary column (e.g., 5% diphenyl / 95% dimethylpolysiloxane) with a 0.25 mm or 0.32 mm internal diameter.
Carrier Gas: High-purity helium or nitrogen with a constant flow rate (e.g., 1-2 mL/min).
Injector: Split/splitless injector at a temperature of around 220-250 °C.
Oven Program: A temperature program starting at a low temperature (e.g., 50-60 °C) and ramping up at a controlled rate (e.g., 5-10 °C/min) to a final temperature of around 250-280 °C.
Detector: Flame Ionization Detector (FID) at a temperature of 280-300 °C.
Purity is determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) for Ester Analysis
High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique for the separation, identification, and quantification of ester compounds, including this compound. Its application at ambient temperatures is particularly advantageous, as it mitigates the risk of degradation for thermally sensitive functional groups, a common concern with other methods like gas chromatography. aocs.org For the analysis of esters, reversed-phase HPLC (RP-HPLC) is the most widely employed mode. sielc.comsielc.com This method utilizes a non-polar stationary phase and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity. researchgate.netscientific.net
Detailed research into the HPLC analysis of short-chain fatty acid esters demonstrates the versatility and reliability of this technique. gerli.com While some short-chain fatty acids may require derivatization to enhance detection, direct analysis of their esters is frequently achievable. gerli.comhplc.eu The development of a robust HPLC method is crucial for quality control, purity assessment, and stability studies of this compound.
Research Findings
The chromatographic analysis of esters similar in structure to this compound provides a framework for its determination. A common approach involves using a C18 reversed-phase column. scielo.br For instance, the analysis of fluroxypyr (B1673483) ester was successfully performed on a Hypersil BDS C18 column (250 x 4.6 mm, 5 μm) with a mobile phase of methanol (B129727) and water. scientific.net Similarly, the analysis of 4-allyl-2-methoxyphenyl isobutyrate, a more complex allyl ester, utilizes a reversed-phase method with a mobile phase containing acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com The addition of an acid like phosphoric or formic acid to the mobile phase is a common practice to ensure good peak symmetry and reproducibility. sielc.comsielc.comnih.gov
Detection is typically carried out using an ultraviolet (UV) detector. scientific.netscielo.br Since this compound lacks a significant chromophore, detection is often performed at low wavelengths, typically in the range of 205-210 nm. scielo.brresearchgate.net The flow rate is generally maintained around 1.0 mL/min for standard analytical columns. scientific.net
The following interactive data tables summarize typical conditions and specific research findings pertinent to the HPLC analysis of this compound and related esters.
Table 1: Typical HPLC Parameters for Allyl Ester Analysis This table outlines a generalized set of conditions for the analysis of allyl esters based on established methods for similar compounds.
| Parameter | Specification | Purpose | Common Sources |
| Chromatographic Mode | Reversed-Phase (RP-HPLC) | Separates based on hydrophobicity; standard for esters. | sielc.comsielc.comnih.gov |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for esters. | scientific.netscielo.brnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Polar mobile phase for RP-HPLC. The ratio can be adjusted for optimal separation (isocratic or gradient). | scientific.netscielo.brnih.gov |
| Modifier | Phosphoric Acid or Formic Acid | Improves peak shape and resolution by suppressing ionization. | sielc.comsielc.comnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow for analytical scale HPLC, balancing analysis time and resolution. | scientific.netnih.gov |
| Detector | UV/DAD | Common detector for organic molecules. | scientific.netuj.edu.pl |
| Detection Wavelength | 205-210 nm | Wavelength for detecting compounds with limited UV absorbance like saturated esters. | scielo.brresearchgate.net |
| Column Temperature | Ambient or controlled (e.g., 35-40 °C) | Ensures reproducible retention times. | scielo.bruj.edu.pl |
Table 2: Detailed Research Findings on HPLC Analysis of Related Esters This table presents specific experimental conditions from published research on compounds structurally related to this compound.
| Compound Analyzed | Column | Mobile Phase | Detection | Retention Time (min) | Reference |
| Fluroxypyr Ester | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Methanol-Water | UV at 235 nm | Not Specified | scientific.net |
| 4-Allyl-2-methoxyphenyl isobutyrate | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | sielc.com |
| Fatty Acid Methyl Esters | Shim-Pack VP-ODS C18 (250 mm x 4.6 mm, 5 µm) | Gradient: Methanol and 2-propanol-hexane | UV at 205 nm | Not Specified | scielo.br |
| Sinigrin (precursor to allyl isothiocyanate) | C18 Analytical Column | 20 mM Tetrabutylammonium:Acetonitrile (80:20 v/v) | UV at 227 nm | ~3.6 | nih.gov |
| Short-chain fatty acids | Synergi 4u Hydro-RP C18 (250 × 4.6 mm, 4 µm) | Gradient: Acetonitrile and Phosphoric buffer (pH 2.36) | DAD | Not Specified | uj.edu.pl |
Biological Interactions and Toxicological Research on Allyl Isobutyrate
In Vivo and In Vitro Metabolism of Allyl Isobutyrate
The metabolic fate of this compound, like other allyl esters, is a critical determinant of its biological activity and toxicity. The process begins with hydrolysis and is followed by oxidative pathways.
Allyl esters are generally subject to rapid hydrolysis in biological systems, a reaction catalyzed by esterase enzymes. inchem.orgnih.gov These enzymes, present in the intestinal mucosa, pancreas, and liver, cleave the ester bond of this compound. inchem.org This enzymatic action releases its two primary metabolites: allyl alcohol and isobutyric acid.
The rate of this hydrolysis is a significant factor in the toxic potential of allyl esters. inchem.org Studies on various allyl esters have shown that the structure of the carboxylic acid moiety can influence the speed of this breakdown. For instance, the hydrolysis of allyl isovalerate, which is structurally similar to this compound, proceeds at a slower rate in liver homogenates compared to allyl esters with straight-chain acids. inchem.org This initial hydrolytic step is crucial as it liberates allyl alcohol, the precursor to more reactive and toxic compounds. inchem.org
Following its formation from the hydrolysis of this compound, allyl alcohol is distributed to the liver where it undergoes further metabolism through two main oxidative pathways. inchem.org
The primary and most significant pathway in terms of toxicity involves the oxidation of allyl alcohol by the enzyme alcohol dehydrogenase (ADH) to form acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde. inchem.org Acrolein can then be further oxidized by aldehyde dehydrogenase (ALDH) to acrylic acid, which is a detoxification step. nih.gov The formation of acrolein is considered a key event in the manifestation of liver damage associated with allyl alcohol. nih.gov
An alternative, secondary pathway for allyl alcohol metabolism is its oxidation by hepatic microsomal enzymes to form glycidol (2,3-epoxy-1-propanol). inchem.org Glycidol is an epoxide, a class of compounds known for their potential reactivity with cellular macromolecules. inchem.org
Mammalian Toxicological Responses to this compound Exposure
The toxicological effects observed following exposure to allyl esters are predominantly attributed to the metabolic products of the allyl alcohol moiety, rather than the parent ester itself.
The primary target organ for the toxicity of allyl esters is the liver. inchem.orgnih.gov The mechanism of this hepatotoxicity is directly linked to the metabolic activation of allyl alcohol to acrolein. nih.gov The rapid hydrolysis of the parent ester in the liver leads to a localized release of allyl alcohol, which is then converted to acrolein.
Acrolein is a potent electrophile that can readily react with cellular nucleophiles, including the sulfhydryl groups of glutathione (B108866) (GSH) and proteins. The depletion of hepatic glutathione is an early and critical event in allyl alcohol-induced liver injury. nih.gov This loss of GSH compromises the cell's antioxidant defense system, leaving it vulnerable to oxidative stress and lipid peroxidation, ultimately leading to cell damage and necrosis. nih.gov The liver damage is often localized to the periportal region, the area where the initial metabolism of substances absorbed from the gut takes place. The severity of liver damage has been correlated with the rate of hydrolysis of the allyl ester to allyl alcohol. inchem.org
The systemic toxicity of allyl esters is a direct consequence of its metabolites. Repeated-dose oral toxicity studies in rats have been conducted on several allyl esters to assess their systemic effects. While specific data for this compound is limited, studies on related compounds provide insight. For example, in a 28-day study, allyl heptanoate administered to rats resulted in hepatotoxicity at a dose of 100 mg/kg bw/day. In contrast, allyl acetate (B1210297) demonstrated more severe effects, causing hepatotoxicity at doses of ≥25 mg/kg bw/day. Forestomach lesions have also been observed with allyl isovalerate at 250 mg/kg bw/day in gavage studies.
| Compound | Observed Effect | Dosage Level | Species | Reference |
|---|---|---|---|---|
| Allyl Acetate | Hepatotoxicity | ≥25 mg/kg bw/day | Rat | |
| Allyl Heptanoate | Hepatotoxicity | 100 mg/kg bw/day | Rat | |
| Allyl Isovalerate | Forestomach Lesions | 250 mg/kg bw/day | Rat/Mouse |
The genotoxic potential of allyl esters and their metabolites has been investigated in various assays. Studies on allyl hexanoate and allyl isovalerate have yielded negative results in mutagenicity tests. inchem.org However, the metabolites of allyl alcohol have shown evidence of genotoxicity.
| Test Substance | Test System | Test Object | Result | Reference |
|---|---|---|---|---|
| Allyl Alcohol | Ames Test (liquid suspension) | S. typhimurium TA100 | Positive | inchem.org |
| Allyl Alcohol | Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 | Negative | inchem.org |
| Acrolein | Ames Test (liquid suspension) | S. typhimurium | Positive | inchem.org |
| Glycidol | Ames Test (liquid suspension) | S. typhimurium | Weak Positive | inchem.org |
Comparative Toxicological Studies with Related Allyl Esters
The toxicological profile of this compound is largely understood in the context of its chemical family, the allyl esters. The toxicity of these compounds is primarily attributed to their metabolic conversion into allyl alcohol and subsequently into the highly reactive and toxic aldehyde, acrolein. This metabolic pathway is a common feature among allyl esters and forms the basis for comparative toxicological assessments.
Research indicates that upon ingestion, allyl esters are hydrolyzed in the gastrointestinal tract and liver to yield allyl alcohol and the corresponding carboxylic acid. The allyl alcohol is then oxidized by alcohol dehydrogenase to acrolein, which is a potent electrophile that can readily react with cellular macromolecules, leading to cellular damage and toxicity. The primary target organ for the toxicity of many allyl esters is the liver, a phenomenon directly linked to this metabolic activation.
In a comparative study investigating the hepatotoxicity of a series of allyl esters, groups of male rats were administered equimolecular doses of allyl alcohol and various allyl esters, including allyl acetate, allyl propionate, allyl hexanoate, this compound, allyl isovalerate, and allyl 2-ethylhexanoate, via gavage for 21 consecutive days. The doses corresponded to 5, 25, or 60 mg/kg body weight of allyl alcohol. The severity of liver lesions, including periportal cell enlargement, necrosis, and subsequent fibrosis with bile duct hyperplasia, was evaluated. The study found that the hepatotoxicity of the different allyl esters was directly related to their rate of hydrolysis to allyl alcohol. Straight-chain allyl esters were observed to be hydrolyzed at a much faster rate—approximately 100 times faster—than branched-chain esters like this compound and allyl isovalerate inchem.org. This difference in hydrolysis rate influences the concentration of allyl alcohol and, consequently, acrolein, reaching the liver, thereby modulating the observed toxicity.
The acute toxicity of allyl esters also varies depending on the specific ester. The median lethal dose (LD50) is a common metric used to compare the acute toxicity of different chemicals. The following table provides a comparative overview of the acute oral and dermal toxicity of this compound and other selected allyl esters.
Table 1: Comparative Acute Toxicity of Selected Allyl Esters
| Compound | Oral LD50 (Rat) (mg/kg) | Dermal LD50 (Rabbit) (mg/kg) |
|---|---|---|
| This compound | 1890 | >2000 |
| Allyl Acetate | 130 - 142 | 1021 |
| Allyl Butyrate (B1204436) | 250 | 530 |
| Allyl Hexanoate | 218 - 393 | 300 |
| Allyl Heptanoate | 500 | 810 |
| Allyl Isovalerate | 230 | 560 |
Data compiled from multiple sources.
The data in Table 1 indicates that this compound exhibits lower acute oral and dermal toxicity compared to several other straight-chain and branched-chain allyl esters. This is consistent with the findings that branched-chain esters are hydrolyzed more slowly, leading to a slower and potentially lower peak concentration of the toxic metabolite, acrolein inchem.org.
A 90-day comparative toxicity study in rats and mice involving allyl acetate, allyl alcohol, and acrolein further elucidated the role of metabolism in the observed toxicity nih.govnih.gov. While this study did not include this compound, its findings are highly relevant to understanding the toxicity of allyl esters as a class. The study demonstrated that the protoxicants, allyl acetate and allyl alcohol, which are less reactive than acrolein, can achieve greater systemic exposure and deliver higher effective doses of acrolein to internal organs, leading to more pronounced internal organ toxicity compared to direct administration of acrolein nih.gov. Liver histopathology was most apparent with allyl acetate, also observed with allyl alcohol, but not with acrolein, supporting the hypothesis that the systemic delivery of the toxic metabolite is a key determinant of hepatotoxicity nih.govnih.gov.
Research into Applications and Functional Properties of Allyl Isobutyrate
Polymerization and Copolymerization Studies
The unique structure of allyl isobutyrate, featuring a reactive allyl group, makes it a candidate for polymerization and copolymerization reactions. These processes are fundamental to creating new materials with tailored properties.
Radical Copolymerization with Vinyl Monomers
This compound can undergo radical copolymerization with various vinyl monomers. researchgate.net This process involves the initiation of a reaction that creates free radicals, which then propagate by adding to the double bonds of the monomer units. However, allyl monomers like this compound are known to have lower reactivity in comparison to many vinyl monomers. researchgate.net This difference in reactivity is a critical factor in controlling the structure and properties of the resulting copolymer.
Monomer Reactivity Ratio Determination
A crucial aspect of understanding copolymerization is the determination of monomer reactivity ratios. pjsir.org These ratios, typically denoted as r1 and r2, quantify the relative tendency of a growing polymer chain ending in one monomer unit to add another unit of the same monomer versus the other comonomer. pjsir.org For instance, in the copolymerization of this compound (M1) with vinyl acetate (B1210297) (M2), the reactivity ratios indicate the preference of a growing chain ending in an this compound unit to react with another this compound molecule (r1) versus a vinyl acetate molecule, and vice versa for a chain ending in vinyl acetate (r2).
Several methods are employed to determine these ratios, with the Kelen-Tüdös method being a notable example. researchgate.nettuwien.at For the copolymerization of this compound (M1) and vinyl acetate (M2), the reactivity ratios have been determined to be r1 = 0.51 and r2 = 1.04. core.ac.ukresearchgate.net These values suggest that a growing polymer chain ending in a vinyl acetate unit has a slightly higher tendency to add another vinyl acetate unit, while a chain ending in an this compound unit has a preference for adding a vinyl acetate unit over another this compound unit. core.ac.ukresearchgate.net This information is vital for predicting the composition and microstructure of the resulting copolymer. escholarship.org
Table 1: Monomer Reactivity Ratios for Allyl Esters with Vinyl Acetate
| Allyl Ester (M1) | Comonomer (M2) | r1 | r2 | Method |
|---|---|---|---|---|
| Allyl propionate | Vinyl acetate | 0.42 | 1.29 | Kelen-Tüdös |
| Allyl butyrate (B1204436) | Vinyl acetate | 0.64 | 0.97 | Kelen-Tüdös |
| This compound | Vinyl acetate | 0.51 | 1.04 | Kelen-Tüdös |
| Allyl valerate | Vinyl acetate | 0.58 | 1.07 | Kelen-Tüdös |
| Allyl trimethylacetate | Vinyl acetate | 0.34 | 1.15 | Kelen-Tüdös |
Data sourced from references core.ac.ukresearchgate.net.
Role in Flavor and Fragrance Chemistry Research
Beyond the realm of polymer science, this compound plays a significant role in the field of flavor and fragrance chemistry. Its characteristic fruity odor makes it a valuable component in the creation of various scents and tastes. cymitquimica.com
Volatile Organic Compound Profiles and Aromatic Contribution
The contribution of a single compound like this compound to a fragrance is not just about its individual scent but also how it interacts with other components. perfumerflavorist.com Its fruity notes can be used to enhance or modify other aromatic profiles, contributing to the complexity and uniqueness of the final fragrance. fraterworks.comontosight.ai For instance, it can add a sweet and fruity dimension to gourmand compositions. fraterworks.com
Development of Complex Formulations
The development of a complex fragrance formulation is a meticulous process of blending various aroma chemicals to achieve a desired scent profile. perflavory.com this compound, with its specific fruity character, can be a key ingredient in these formulations. google.com Perfumers utilize their knowledge of the olfactory properties of individual compounds to build harmonious and impactful fragrances. mdpi.com
Environmental Fate and Ecotoxicological Assessment of Allyl Isobutyrate and Its Metabolites
Environmental Degradation Pathways
The persistence of allyl isobutyrate in the environment is largely determined by its susceptibility to atmospheric oxidation and biodegradation in soil and water.
Atmospheric Oxidation Processes of Allyl Compounds
In the atmosphere, allyl compounds primarily undergo degradation through oxidation reactions initiated by hydroxyl (OH) radicals, ozone (O3), and nitrate (B79036) (NO3) radicals. researchgate.net The reaction with OH radicals is considered the main atmospheric sink for unsaturated esters like allyl acetate (B1210297), leading to atmospheric lifetimes of just a few hours. conicet.gov.ar
Kinetic studies on allyl acetate, a structurally similar compound, provide insights into the atmospheric behavior of this compound. The rate constants for the gas-phase reaction of allyl acetate with various atmospheric oxidants have been determined at 298 K. researchgate.net
| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| O₃ | (1.8 ± 0.3) × 10⁻¹⁸ |
| OH | (3.1 ± 0.7) × 10⁻¹¹ |
| Cl | (2.5 ± 0.5) × 10⁻¹⁰ |
| NO₃ | (1.1 ± 0.4) × 10⁻¹⁴ |
| Source: researchgate.net |
The reaction of OH radicals with allyl acetate proceeds mainly through the addition of the OH radical to the C=C double bond. conicet.gov.ar In the presence of nitrogen oxides (NOx), the primary oxidation products observed are acetoxyacetaldehyde and formaldehyde. acs.orgnih.gov However, in the absence of NOx, the reaction pathway shifts, leading to the formation of different products, including acetic acid and acetic acid 3-hydroxy-2-oxo-propyl ester. conicet.gov.arnih.gov This indicates that the atmospheric fate and the secondary pollutants formed from allyl compounds are highly dependent on the surrounding atmospheric conditions, particularly the levels of NOx. conicet.gov.arnih.gov
Biodegradation in Soil and Aquatic Environments
The breakdown of chemical compounds in soil and aquatic systems is significantly influenced by microbial activity. nih.govplos.org While specific data on the biodegradation of this compound is limited, studies on related allyl compounds, such as allyl isothiocyanate (AITC), demonstrate that biodegradation is a key factor in their degradation in soil. nih.govplos.org The rate of biodegradation can be influenced by factors like soil type, pH, and the existing microbial community. nih.govnih.gov For instance, the degradation of AITC is significantly faster in non-sterilized soil compared to autoclaved soil, highlighting the crucial role of microbiota. nih.govplos.org
In aquatic environments, allyl isothiocyanate has been observed to decompose, with its stability being influenced by the presence of other compounds like amino acids. researchgate.net Generally, the biodegradability of a substance is a critical factor in assessing its environmental impact. ontosight.ai Laboratory biodegradation assays under both aerobic and anaerobic conditions show that the rate and extent of degradation of organic matter can vary significantly depending on the oxygen availability. csic.es
Ecotoxicity Profiling and Environmental Impact Assessment
Ecotoxicity studies are essential to determine the potential harm a chemical may pose to different organisms in the environment. nih.gov
Aquatic Ecotoxicity Studies
Acute toxicity tests on various aquatic organisms are standard methods for ecotoxicological assessment. saude.gov.br For instance, studies on the effects of various chemicals on Daphnia similis provide EC50 (median effective concentration) values, which indicate the concentration at which 50% of the population shows an adverse effect. saude.gov.br
| Compound | Organism | EC50 (mg/L) |
| 17 α-ethinylestradiol | Daphnia similis | 1.63 |
| Fluoxetine | Daphnia similis | 4.41 |
| Diclofenac | Daphnia similis | 46.0 |
| Ibuprofen | Daphnia similis | 97.0 |
| Source: saude.gov.br |
Terrestrial Ecotoxicity Investigations
Assessing the toxicity of a substance to terrestrial organisms is another critical component of a comprehensive environmental impact assessment. nih.gov This includes evaluating effects on soil-dwelling organisms like earthworms and the broader soil microbial community. nih.gov
For some related ester compounds, such as those in chemical group 6 evaluated by the European Food Safety Authority (EFSA), theoretical toxicity data based on molecular structure have been generated. For instance, the acute toxicity of several linalyl and terpineol (B192494) esters to earthworms was predicted to be low. researchgate.net Similarly, for a group of unsaturated aliphatic primary alcohols and esters, it was concluded that the concentrations considered safe for animal feed were unlikely to have detrimental effects on the terrestrial environment. unimi.it However, for many compounds, including this compound, specific experimental data on terrestrial ecotoxicity is lacking. oecd.org
Q & A
Basic: How can researchers reliably determine the identity and purity of allyl isobutyrate in synthetic samples?
Methodological Answer:
To confirm identity and purity, use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Compare and NMR spectra with reference data (e.g., NIST Chemistry WebBook) to verify structural features like the allyl group (-CH-CH=CH) and isobutyrate ester moiety .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Match retention times and fragmentation patterns with authenticated standards. The molecular ion peak at m/z 128 (CHO) and characteristic fragments (e.g., m/z 71 for the isobutyryl ion) are diagnostic .
- Purity Assessment : Quantify impurities via GC with flame ionization detection (FID) or HPLC with UV detection. For new compounds, elemental analysis (C, H, O) is required to confirm >95% purity .
Advanced: What experimental strategies optimize the synthesis of this compound while minimizing side reactions?
Methodological Answer:
Key considerations include:
- Catalytic Selection : Use acid catalysts (e.g., sulfuric acid) for esterification between allyl alcohol and isobutyric acid. Alternatively, enzymatic catalysis (lipases) under mild conditions reduces unwanted polymerization of the allyl group .
- Reaction Monitoring : Employ in-situ FTIR to track the disappearance of the carboxylic acid peak (~1700 cm) and emergence of the ester C=O stretch (~1740 cm) .
- Byproduct Mitigation : Control temperature (<100°C) to prevent allyl group isomerization. Use inert atmospheres (N) to avoid oxidation .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to limit inhalation exposure, as the compound may cause respiratory irritation .
- Personal Protective Equipment (PPE) : Wear solvent-resistant gloves (e.g., nitrile) and safety goggles. Avoid ignition sources due to flammability (flash point ~40°C) .
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers (e.g., peroxides) and bases to prevent decomposition .
Advanced: How can researchers resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- Cross-Validation : Compare spectra across multiple databases (e.g., NIST, Reaxys) and replicate measurements using calibrated instruments .
- Isotopic Labeling : Use deuterated solvents in NMR to confirm peak assignments. For GC-MS discrepancies, employ high-resolution MS (HRMS) to distinguish isobaric interferences .
- Literature Audit : Prioritize data from peer-reviewed journals over vendor catalogs, which may lack experimental details .
Basic: What are the primary applications of this compound in flavor and fragrance research?
Methodological Answer:
- Flavor Chemistry : Acts as a fruity/ethereal aroma agent (FEMA #2032). Quantify its threshold concentration in food matrices using GC-olfactometry or sensory panels .
- Fragrance Formulation : Study its volatility and stability in perfumes via headspace analysis. Optimize delivery systems (e.g., microencapsulation) to prolong scent retention .
Advanced: How can computational modeling predict the physicochemical properties of this compound?
Methodological Answer:
- Quantum Chemistry : Use Gaussian or ORCA to calculate dipole moments, polarizability, and electrostatic potential surfaces. Compare with experimental data (e.g., logP from HPLC) .
- Molecular Dynamics (MD) : Simulate solubility parameters in solvents like ethanol or hexane to guide formulation studies .
- Toxicity Prediction : Apply QSAR models (e.g., EPA’s TEST) to estimate acute toxicity, supplementing with in vitro assays (e.g., Ames test) .
Basic: What spectroscopic techniques are most effective for quantifying this compound degradation products?
Methodological Answer:
- UV-Vis Spectroscopy : Monitor absorbance at 210–230 nm for conjugated dienes formed via oxidation .
- FTIR : Track carbonyl peak shifts indicative of ester hydrolysis (e.g., broadening at ~1740 cm) .
- LC-MS/MS : Identify polar degradation products (e.g., acrylic acid) with reverse-phase columns and MRM transitions .
Advanced: How do researchers address discrepancies in reported toxicity data for this compound?
Methodological Answer:
- Meta-Analysis : Aggregate data from OECD-compliant studies, excluding non-GLP sources. Adjust for variables like exposure duration and organism model .
- Dose-Response Modeling : Use PROAST or BMDS to reanalyze raw data, identifying thresholds for NOAEL/LOAEL .
- In Silico Cross-Check : Validate findings via ToxCast or CompTox Dashboard to identify mechanistic inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
